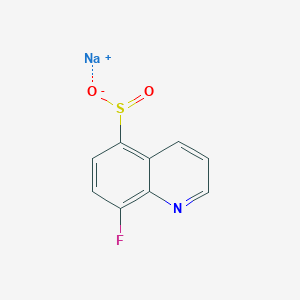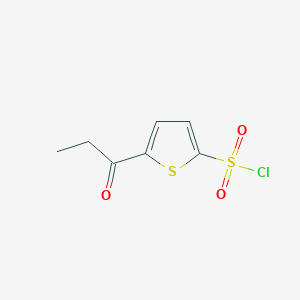![molecular formula C15H23ClO B13160844 ({[3-(Chloromethyl)-3,4-dimethylpentyl]oxy}methyl)benzene](/img/structure/B13160844.png)
({[3-(Chloromethyl)-3,4-dimethylpentyl]oxy}methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[3-(Chloromethyl)-3,4-dimethylpentyl]oxy}methyl)benzene is an organic compound characterized by a benzene ring substituted with a chloromethyl group and a 3,4-dimethylpentyl group linked through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[3-(Chloromethyl)-3,4-dimethylpentyl]oxy}methyl)benzene typically involves the following steps:
Preparation of 3-(Chloromethyl)-3,4-dimethylpentanol: This intermediate can be synthesized by chloromethylation of 3,4-dimethylpentanol using formaldehyde and hydrochloric acid.
Etherification: The intermediate is then reacted with benzyl alcohol in the presence of a strong base such as sodium hydride to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Optimization of reaction conditions such as temperature, pressure, and catalyst concentration would be crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
({[3-(Chloromethyl)-3,4-dimethylpentyl]oxy}methyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
({[3-(Chloromethyl)-3,4-dimethylpentyl]oxy}methyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ({[3-(Chloromethyl)-3,4-dimethylpentyl]oxy}methyl)benzene depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Benzyl Chloride: Similar in having a chloromethyl group attached to a benzene ring.
3,4-Dimethylpentanol: Shares the 3,4-dimethylpentyl group but lacks the benzene ring.
Benzyl Alcohol: Contains a benzene ring with a hydroxymethyl group instead of a chloromethyl group.
Properties
Molecular Formula |
C15H23ClO |
|---|---|
Molecular Weight |
254.79 g/mol |
IUPAC Name |
[3-(chloromethyl)-3,4-dimethylpentoxy]methylbenzene |
InChI |
InChI=1S/C15H23ClO/c1-13(2)15(3,12-16)9-10-17-11-14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3 |
InChI Key |
HSRMKQVRDMRGEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(CCOCC1=CC=CC=C1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R)-1-(7-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13160777.png)


![9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13160798.png)

![tert-butyl N-[4-methyl-2-(piperidin-2-yl)hexyl]carbamate](/img/structure/B13160807.png)




![tert-butyl N-[4-ethyl-2-(piperidin-2-yl)hexyl]carbamate](/img/structure/B13160843.png)


